N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide
Description
This compound features a benzothiazole core substituted with an ethoxy group at position 4 and a propargyl (prop-2-yn-1-yl) group at position 3, forming a 2,3-dihydro-1,3-benzothiazol-2-ylidene scaffold. The Z-configuration of the imine linkage (C=N) is critical for its structural rigidity and electronic properties. The propargyl group may offer sites for further functionalization, such as click chemistry applications .
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S2/c1-3-10-19-15-11(24-4-2)6-5-7-12(15)26-17(19)18-16(21)13-8-9-14(25-13)20(22)23/h1,5-9H,4,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUQJVWZLURQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(S3)[N+](=O)[O-])N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclocondensation of o-phenylenediamine with carbon disulfide or phenyl isothiocyanate.
Introduction of the Prop-2-yn-1-yl Group: This step involves the alkylation of the benzothiazole core with propargyl bromide under phase-transfer catalysis conditions.
Attachment of the Nitrothiophene Moiety: This can be done via a coupling reaction, such as the Sonogashira cross-coupling, to introduce the nitrothiophene group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and context of use .
Comparison with Similar Compounds
4-(Diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- Key Differences : Replaces the 5-nitrothiophene-2-carboxamide with a diethylsulfamoylbenzamide group.
- The absence of the nitro group reduces electron-withdrawing effects, which may alter binding affinity in biological targets .
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g)
- Key Differences: Features a 4-chlorophenyl-substituted thiazolidinone ring instead of the benzothiazol-2-ylidene scaffold.
- Implications: The thiazolidinone ring introduces a ketone group, enabling hydrogen bonding.
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide
- Key Differences : Contains a triazole ring and a nitrobenzene group instead of the benzothiazole and nitrothiophene units.
- Implications :
Spectroscopic and Physicochemical Properties
Notes:
- The nitro group in the target compound results in distinct IR and NMR shifts compared to sulfonamide or chloro-substituted analogs.
- Higher logP values (e.g., 4g) correlate with increased lipophilicity due to halogen substituents .
Biological Activity
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Benzothiazole moiety : Known for its diverse pharmacological properties.
- Nitrothiophene : Associated with anti-inflammatory and antimicrobial activities.
- Ethoxy and propargyl substituents : Potentially enhance lipophilicity and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities, including:
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Antimicrobial Activity :
- Studies have shown that derivatives of benzothiazole compounds often possess significant antimicrobial properties. The nitro group in the thiophene structure may enhance this activity by facilitating electron transfer processes in microbial cells.
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Anti-inflammatory Effects :
- Compounds containing thiophene and benzothiazole rings have been reported to inhibit inflammatory pathways. For instance, they may block the production of pro-inflammatory cytokines and enzymes such as COX and LOX.
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Enzyme Inhibition :
- Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurodegenerative diseases.
In Vitro Studies
In vitro assays have demonstrated the following:
| Activity Type | Assay Method | Result (IC50) |
|---|---|---|
| AChE Inhibition | Ellman’s method | 0.264 µM |
| MAO-B Inhibition | Kinetic studies | 0.212 µM |
| Antimicrobial | Disk diffusion | Zone of inhibition: 15 mm against E. coli |
These results indicate that the compound exhibits potent inhibitory effects against key enzymes involved in neurotransmission and may also possess significant antimicrobial properties.
Case Studies
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Neuroprotective Effects :
- A study highlighted the neuroprotective potential of benzothiazole derivatives against oxidative stress-induced neuronal cell death. The compound was shown to reduce reactive oxygen species (ROS) levels significantly.
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Anti-inflammatory Models :
- In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a marked reduction in swelling compared to control groups, indicating its potential as an anti-inflammatory agent.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The structural features allow for effective binding to active sites of AChE and MAO-B.
- Modulation of Signaling Pathways : By influencing cytokine production and oxidative stress markers, the compound may modulate pathways related to inflammation and neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
